(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone

Regioisomerism Lipophilicity Drug-likeness

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone (CAS 1788557‑97‑0) is a synthetic small molecule built on a 1,2,3‑triazole‑pyrrolidine scaffold linked via a carbonyl bridge to a 3‑bromophenyl ring. This chemotype belongs to the broader class of heterocyclic amides that combine the metabolic stability and hydrogen‑bonding capacity of the 1,2,3‑triazole with the conformational flexibility of the pyrrolidine ring.

Molecular Formula C13H13BrN4O
Molecular Weight 321.178
CAS No. 1788557-97-0
Cat. No. B2551610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone
CAS1788557-97-0
Molecular FormulaC13H13BrN4O
Molecular Weight321.178
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C13H13BrN4O/c14-11-3-1-2-10(8-11)13(19)17-6-4-12(9-17)18-7-5-15-16-18/h1-3,5,7-8,12H,4,6,9H2
InChIKeyIPOOELMQVYEZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone (CAS 1788557-97-0) and How It Fits into Triazole-Pyrrolidine Research Procurement


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone (CAS 1788557‑97‑0) is a synthetic small molecule built on a 1,2,3‑triazole‑pyrrolidine scaffold linked via a carbonyl bridge to a 3‑bromophenyl ring. This chemotype belongs to the broader class of heterocyclic amides that combine the metabolic stability and hydrogen‑bonding capacity of the 1,2,3‑triazole with the conformational flexibility of the pyrrolidine ring . 1,2,3‑Triazole‑containing compounds have been widely explored as kinase inhibitors, GPCR modulators, and anticancer leads, making this specific substitution pattern a relevant entry point for structure‑activity relationship (SAR) campaigns [1]. Its molecular weight of 321.18 g mol⁻¹ and the presence of a single bromine atom also make it a convenient synthetic handle for further diversification via cross‑coupling reactions .

Why You Cannot Substitute (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone with Another Triazole-Pyrrolidine in Your Procurement Specification


Triazole‑pyrrolidine amides are not functionally interchangeable. Within the closely related β‑pyrrolidino‑1,2,3‑triazole series, even subtle changes to the aryl substituent dramatically alter biological potency. For example, in a panel of 1,4‑disubstituted β‑pyrrolidino‑1,2,3‑triazoles, cytotoxicity against A549 cells varied from inactive to IC₅₀ = 58 ± 2.31 µM depending solely on the nature of the aromatic group [1]. The 3‑bromophenyl substitution pattern in the target compound places the bromine at the meta position of the benzoyl ring, a regioisomeric arrangement that directly affects the compound’s lipophilicity, dipole moment, and potential for halogen bonding with biological targets compared with the 2‑bromo or 4‑bromo analogues . Furthermore, the benzamide carbonyl linker differentiates this scaffold from simpler 1‑(pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazoles, which lack the amide bond and exhibit distinct conformational preferences and hydrogen‑bonding capacities .

Quantitative Procurement Evidence for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone: Comparator Data Against Closest Structural Analogs


Target Compound vs. 2-Bromo Regioisomer: Predicted Lipophilicity-Driven Bioavailability Advantage

The target compound (3‑bromo substitution) is predicted to exhibit higher lipophilicity than its 2‑bromo regioisomer, which is expected to correlate with improved membrane permeability. Although experimentally measured logP/logD values are not currently available in the public domain for either compound, computational predictions indicate a consistent trend for meta‑ vs. ortho‑bromophenyl analogues . In a broader class‑level study, 1‑(3‑bromophenyl)pyrrolidine derivatives demonstrated enhanced π‑π stacking interactions with aromatic protein residues compared with ortho‑substituted counterparts, suggesting a potential binding‑affinity advantage for the 3‑bromo orientation .

Regioisomerism Lipophilicity Drug-likeness Physicochemical profiling

Triazole-Pyrrolidine-Benzamide vs. Simple Triazole-Pyrrolidine Scaffolds: Metabolic Stability Advantage Conferred by the Amide Linker

Compounds containing the benzamide carbonyl linker (as in the target compound) are expected to exhibit enhanced metabolic stability compared with simpler 1‑(pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazole analogues that lack this functional group. In a related pyrrolidinyl‑triazole series evaluated for mitochondrial permeability transition pore (mPTP) blockade, compounds bearing amide/benzamide linkages demonstrated excellent cytochrome P450 (CYP) stability compared to oxime‑linked analogues [1]. While the target compound itself has not been directly tested in this assay, the presence of the benzamide group is a class‑recognized structural feature that reduces oxidative metabolism relative to unsubstituted triazole‑pyrrolidine conjugates [2].

Metabolic stability Amide bond In vitro ADME Scaffold comparison

β-Pyrrolidino-1,2,3-Triazole Class Cytotoxicity: Benchmarking Target Compound Potential Against Published IC₅₀ Values for Close Analogues

While the target compound has not yet been reported in published cytotoxicity screens, closely related β‑pyrrolidino‑1,2,3‑triazole derivatives have been evaluated against A549 lung carcinoma cells. Compounds 5g and 5h, which share the same pyrrolidine‑triazole core but differ in their aromatic substituents, displayed IC₅₀ values of 72 ± 3.21 µM and 58 ± 2.31 µM, respectively [1]. These values establish a quantitative activity baseline for the scaffold class. The target compound’s 3‑bromobenzoyl substituent represents an untested position in the SAR series, and procurement of this specific analogue enables direct head‑to‑head comparison with the published compounds to map the contribution of the 3‑bromophenyl group to cytotoxicity.

Cytotoxicity Anticancer A549 cells SAR landscape

Bromine as a Synthetic Diversification Handle: Enabling Late-Stage Functionalization Not Possible with Chloro or Fluoro Analogues

The 3‑bromophenyl group in the target compound serves as a versatile synthetic handle for further derivatization via palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig, etc.). Compared with the 4‑chloro analogue ((3‑(1H‑1,2,3‑triazol‑1‑yl)pyrrolidin‑1‑yl)(4‑chlorophenyl)methanone), the bromine atom offers approximately 10–100‑fold higher reactivity in oxidative addition steps of Pd(0)‑catalyzed couplings due to the lower C–Br bond dissociation energy (~84 kcal mol⁻¹) versus C–Cl (~96 kcal mol⁻¹) [1]. This enhanced reactivity enables milder reaction conditions, broader substrate scope, and higher yields in library synthesis. Additionally, the bromine atom provides a heavy‑atom handle for X‑ray crystallographic phasing (single‑wavelength anomalous dispersion, SAD), which is not available with chloro analogues [2].

Synthetic accessibility Cross-coupling Late-stage functionalization Halogen comparison

Optimal Procurement and Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone in MedChem and Chemical Biology


SAR Expansion of β-Pyrrolidino-1,2,3-Triazole Cytotoxic Agents

The target compound fills a specific gap in the existing β‑pyrrolidino‑1,2,3‑triazole SAR landscape. Published analogues have established a cytotoxicity window of IC₅₀ 58–72 µM against A549 cells [1], but the 3‑bromobenzoyl substitution pattern has not been explored. Procuring this compound allows medicinal chemistry teams to generate the missing data point, enabling direct comparison with compounds 5g and 5h and potentially identifying a more potent analogue within the series. The bromine atom also provides an immediate opportunity for further diversification if the initial cytotoxicity screen yields a favorable result.

Lead Diversification via Pd-Catalyzed Cross-Coupling Using the Bromine Handle

The 3‑bromophenyl group is a strategic synthetic handle for late‑stage functionalization. Using Suzuki‑Miyaura coupling, the bromine can be replaced with aryl, heteroaryl, or vinyl boronic acids under mild conditions [1], generating focused libraries around the triazole‑pyrrolidine‑benzamide scaffold. This approach is particularly valuable for hit‑to‑lead programs where rapid exploration of the aryl binding pocket is required. In comparison, the 4‑chloro analogue would necessitate harsher conditions or specialized ligands to achieve comparable coupling efficiency, potentially limiting substrate scope and yield [1].

Crystallographic Fragment Screening with Anomalous Scattering Phasing

For structural biology groups engaged in fragment‑based drug discovery, the bromine atom in the target compound provides a distinct anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) that can be exploited for SAD or MAD phasing of protein‑ligand co‑crystal structures [2]. This makes the compound suitable as a brominated fragment for crystallographic screening campaigns, where unambiguous electron density assignment of the ligand binding pose is critical. The chloro analogue (f'' = 0.70 e⁻) offers weaker phasing power and is less suitable for this application [2].

Metabolic Stability Screening of Benzamide-Containing Triazole-Pyrrolidine Scaffolds

Based on class‑level evidence, the benzamide carbonyl linker in the target compound is expected to confer improved resistance to CYP‑mediated oxidative metabolism compared with simpler triazole‑pyrrolidine conjugates lacking the amide bond [1]. Researchers procuring this compound for in vitro ADME panels can directly test this hypothesis by comparing intrinsic clearance in human liver microsome assays against control compounds such as 1‑(pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazole derivatives . A favorable metabolic stability profile would support progression of this scaffold into in vivo pharmacokinetic studies.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.